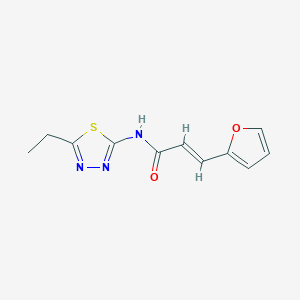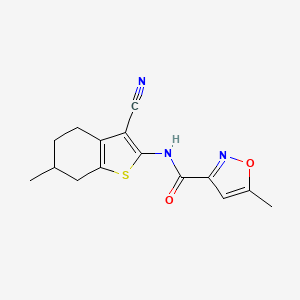
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-furanyl)-2-propenamide is an aromatic amide.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis and Stability : The synthesis of compounds related to (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide involves cyclization reactions, producing derivatives that exhibit thermal stability of the furylthiadiazole fragment (Kuticheva, Pevzner, & Petrov, 2015).
- Reactions with Bases : Studies on the reactions of related compounds with bases have shown that thiadiazole rings can open under specific conditions, leading to the formation of various derivatives (Remizov, Pevzner, & Petrov, 2019); (Maadadi, Pevzner, & Petrov, 2017).
Biological and Pharmaceutical Applications
- Antimicrobial and Nematicidal Activities : Derivatives of this compound have demonstrated potential in antimicrobial and nematicidal activities. Certain compounds showed effectiveness against various bacteria and fungi, with potential for development into new antimicrobial agents (Patel, S. Patel, & Shah, 2015); (Reddy, Rao, Yakub, & Nagaraj, 2010).
- Anticonvulsant Properties : There's evidence suggesting that derivatives of 1,3,4-thiadiazole, a related compound, possess significant anticonvulsive activity. This points to the potential of this compound in developing new anticonvulsants (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Material Science and Other Applications
- Chelating Properties and Transition Metal Complexes : Studies have investigated the chelating properties of derivatives involving similar structures, emphasizing their potential use in material science, particularly in forming metal complexes with interesting properties (Varde & Acharya, 2017).
- Corrosion Inhibition : Thiadiazole derivatives have been studied for their effectiveness as corrosion inhibitors in acidic environments, suggesting potential industrial applications for these compounds (Shein, Plotnikova, & Rubtsov, 2019).
Propriétés
Formule moléculaire |
C11H11N3O2S |
|---|---|
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H11N3O2S/c1-2-10-13-14-11(17-10)12-9(15)6-5-8-4-3-7-16-8/h3-7H,2H2,1H3,(H,12,14,15)/b6-5+ |
Clé InChI |
LSBYIDOKZSKXHL-AATRIKPKSA-N |
SMILES isomérique |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 |
SMILES canonique |
CCC1=NN=C(S1)NC(=O)C=CC2=CC=CO2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[4-(Isopentyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1223871.png)
![Acetamide, N,N-diethyl-2-(10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triazacyclopenta[b]fluoren-9-yl)-](/img/structure/B1223874.png)

![2-(2-furanyl)-5-methyl-6-(phenylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1223876.png)
![1-[4-Methyl-2-[2-(4-methylphenoxy)ethylamino]-5-thiazolyl]ethanone](/img/structure/B1223878.png)
![8-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]quinoline](/img/structure/B1223882.png)

![2-[2-(Difluoromethoxy)anilino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B1223884.png)

![4-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1223892.png)
![8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione](/img/structure/B1223893.png)
![1-[4-(3-Ethoxyphenoxy)butyl]imidazole](/img/structure/B1223894.png)
![2-[[(2-Methoxy-4-nitroanilino)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid diethyl ester](/img/structure/B1223895.png)

